molecular formula C13H16N4 B2961313 2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2320219-96-1

2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2961313
CAS No.: 2320219-96-1
M. Wt: 228.299
InChI Key: DBQMSYKKOPLYBY-UHFFFAOYSA-N
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Description

2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that features a triazole ring fused to a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

  • Formation of the Tetrahydroisoquinoline Core: : This can be achieved through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde, followed by cyclization.

  • Introduction of the Triazole Ring: : The triazole ring can be introduced via a click chemistry approach, such as the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the above synthetic routes, ensuring that reaction conditions are optimized for large-scale synthesis. This includes maintaining precise control over temperature, pressure, and reaction times to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Sodium hydride (NaH) in an aprotic solvent.

Major Products Formed

  • Oxidation: : Formation of corresponding ketones or carboxylic acids.

  • Reduction: : Formation of corresponding alcohols or amines.

  • Substitution: : Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and tetrahydroisoquinoline moieties make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can be exploited to design drugs with specific pharmacological properties.

Industry

In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triazole Derivatives: : These compounds share the triazole ring but may differ in their substituents and overall structure.

  • Tetrahydroisoquinoline Derivatives: : These compounds have the tetrahydroisoquinoline core but may lack the triazole moiety.

Uniqueness

2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the triazole and tetrahydroisoquinoline rings, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[2-(triazol-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-4-13-11-16(7-5-12(13)3-1)9-10-17-8-6-14-15-17/h1-4,6,8H,5,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQMSYKKOPLYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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